2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal
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Overview
Description
“2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal” is an organic compound with the molecular formula C10H11ClOS and a molecular weight of 214.721. It is a liquid in its physical form1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal”. However, similar compounds have been synthesized through various methods, such as the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid2.Molecular Structure Analysis
The InChI code for “2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal” is 1S/C10H11ClOS/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-7H,1-2H31. This indicates that the compound contains a sulfur atom that forms a sulfanyl group with a 4-chlorophenyl group, and this is attached to a 2-methylpropanal group3.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal”.Physical And Chemical Properties Analysis
The melting point of “2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal” is 112°C at 1.5mm Hg1. The compound is a liquid in its physical form1.Scientific Research Applications
Synthesis and Chemiluminescence
One study focused on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, demonstrating the thermal stability of these compounds and their base-induced chemiluminescence, which could be applied in analytical chemistry and materials science for the development of new luminescent materials (Watanabe et al., 2010).
Crystal Structure Analysis
Another research effort described the crystal structure and Hirshfeld surface analysis of 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one, a study which could inform the design of molecular materials with specific solid-state properties (Caracelli et al., 2018).
Transparent Aromatic Polyimides
Research on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which exhibit high refractive indices and small birefringence, indicates potential applications in advanced optoelectronic devices (Tapaswi et al., 2015).
Spectroscopic Investigation and Molecular Docking
A spectroscopic investigation, including vibrational assignments, HOMO-LUMO analysis, and molecular docking study, of a related compound, highlighted its potential as a chemotherapeutic agent, demonstrating the integration of experimental and computational methods in drug discovery (Alzoman et al., 2015).
Photocatalytic Applications
The application of visible light on copper-doped titanium dioxide catalyzing the degradation of chlorophenols was studied, showcasing the relevance of such compounds in environmental remediation and the development of photocatalytic materials (Lin et al., 2018).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more1.
Future Directions
As for future directions, there is currently no specific information available on “2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal”. However, given its structural features, it could potentially be explored for various applications in organic synthesis and medicinal chemistry.
Please note that this information is based on the available resources and there might be more recent studies or data related to this compound.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-2-methylpropanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClOS/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFFNOSBGHNMPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)SC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377673 |
Source
|
Record name | 2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal | |
CAS RN |
56421-90-0 |
Source
|
Record name | 2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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